Neurotensin (1-8) is a biologically active octapeptide and a major metabolite of the tridecapeptide neurotensin (1-13). [, , , , , ] Neurotensin is primarily localized and released by endocrine cells of the small intestine but is also found in the central nervous system where it functions as a neurotransmitter or neuromodulator. [, , , , , ]
Neurotensin (1-8) is generated from the enzymatic cleavage of neurotensin (1-13) by various peptidases, including endopeptidase 24.15. [, , , , , ] While neurotensin (1-8) exhibits reduced biological activity compared to the full-length peptide, it is more stable and may have distinct physiological roles. [, ]
References:[1] Increase in neurotensin-like immunoreactivity in rat plasma after administration of calcium, bombesin and fat and its inhibition by somatostatin. - https://www.semanticscholar.org/paper/65b14dfaa54ea44f946b0fd67ed3bacb4840ce43[2] Peptidases involved in the degradation of neurotensin by human brain synaptic membranes - https://www.semanticscholar.org/paper/68be5d667861d4680ecd0916c874506dd12e08d0 [] Neurotensin and neuromedin N undergo distinct catabolic processes in murine astrocytes and primary cultured neurons. - https://www.semanticscholar.org/paper/66a5a10c99ff7582389aa859dd00dd0a575a6a3a [] Neurotensin-mediated inhibition of cyclic AMP formation in neuroblastoma N1E115 cells: involvement of the inhibitory GTP-binding component of adenylate cyclase. - https://www.semanticscholar.org/paper/74d9ebb95f65a778cc7ee225e3f5fa5d9c18b356 [] Role of endopeptidase 3.4.24.16 in the catabolism of neurotensin, in vivo, in the vascularly perfused dog ileum - https://www.semanticscholar.org/paper/b0d6d6d90ce4a3add7fdfb1619e78a48ccadf59a[6] Peptidases in dog-ileum circular and longitudinal smooth-muscle plasma membranes. Their relative contribution to the metabolism of neurotensin. - https://www.semanticscholar.org/paper/e9549d087e19f66d1595bc72b5cc964963de5e57
Neurotensin (1-8) is a peptide fragment derived from the neurotensin hormone, which plays a significant role in various physiological processes, including modulation of pain, regulation of body temperature, and influence on the endocrine system. This peptide is known for its interaction with neurotensin receptors, particularly neurotensin receptor 1, and has been the subject of extensive research due to its potential therapeutic applications.
Neurotensin is primarily synthesized in the central nervous system and the gastrointestinal tract. It is produced from a larger precursor protein known as pro-neurotensin. The neurotensin (1-8) fragment consists of the first eight amino acids of the neurotensin peptide, which are critical for its biological activity.
Neurotensin (1-8) falls under the category of bioactive peptides and is classified as a neuropeptide. It is involved in neurotransmission and acts as a neuromodulator.
The synthesis of neurotensin (1-8) can be achieved through solid-phase peptide synthesis or solution-phase synthesis. Solid-phase synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product.
In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain. The N-terminal amine group is typically protected using a suitable protecting group (such as Fmoc or Boc). After each coupling reaction, the protecting group is removed to expose the amine for subsequent reactions. The final product is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.
The molecular structure of neurotensin (1-8) consists of eight amino acids: Tyr(1), Pro(2), Lys(3), Asp(4), Phe(5), Arg(6), Glu(7), and Asn(8). The specific sequence contributes to its receptor binding affinity and biological activity.
The molecular formula for neurotensin (1-8) is C₃₈H₅₃N₉O₉S, with a molecular weight of approximately 823.9 g/mol. The structure features several functional groups, including aromatic rings and charged side chains that facilitate interactions with receptors.
The primary chemical reactions involved in synthesizing neurotensin (1-8) include peptide bond formation through amide coupling reactions between activated carboxylic acids and amines. These reactions can be catalyzed by coupling agents such as carbodiimides.
During synthesis, side reactions such as racemization or deprotection can occur. Therefore, careful control of reaction conditions (e.g., temperature, pH) is essential to ensure high yields and purity of the final product. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of synthesized peptides.
Neurotensin (1-8) exerts its effects by binding to neurotensin receptors, particularly neurotensin receptor 1. This binding induces conformational changes in the receptor that activate intracellular signaling pathways, including phospholipase C activation leading to increased intracellular calcium levels.
Studies utilizing techniques such as hydrogen-deuterium exchange mass spectrometry have shown that ligand binding leads to conformational heterogeneity in the receptor, suggesting an induced-fit mechanism where receptor conformation adapts upon ligand binding .
Neurotensin (1-8) is typically found as a white powder when synthesized in its pure form. It is soluble in water and exhibits stability under certain pH conditions but may degrade when exposed to extreme pH or temperature conditions.
The peptide displays characteristics typical of many bioactive peptides, including susceptibility to enzymatic degradation by peptidases. Its stability can be enhanced through modifications such as cyclization or incorporation of non-natural amino acids .
Neurotensin (1-8) has garnered interest in pharmacological research due to its role in modulating pain perception, appetite regulation, and potential implications in psychiatric disorders. It has been studied for its effects on dopamine release and its potential use as an antipsychotic agent . Additionally, research into neurotensin analogues aims to develop more stable compounds with enhanced receptor selectivity and therapeutic efficacy .
Neurotensin (NT), a 13-amino acid peptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu), was first isolated from bovine hypothalami in 1973 by Carraway and Leeman [1] [6]. This discovery initiated research into its truncated metabolites, including Neurotensin (1-8) (NT(1-8); pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg). Early catabolism studies revealed NT(1-8) as a stable metabolic fragment generated through selective endopeptidase cleavage. Unlike the full-length peptide, NT(1-8) exhibits distinct receptor interaction profiles and physiological effects, positioning it as an independent signaling entity rather than merely a degradation product [2] [6]. Its identification in vascular perfusates of the dog ileum confirmed its natural occurrence in vivo and spurred investigations into its unique biological roles [2].
Table 1: Key Discoveries in Neurotensin Research
Year | Discovery | Significance |
---|---|---|
1973 | Isolation of full-length Neurotensin (1-13) from bovine hypothalamus | Identification of the parent neuropeptide [1] |
1988 | Characterization of endopeptidase-mediated NT catabolism | Revealed stable metabolic fragments including NT(1-8) [2] |
1994 | Detection of NT(1-8) in vascular perfusates of dog ileum | Confirmed in vivo relevance of NT(1-8) [2] |
2014 | Synthetic development of NT(1-8) analogs | Enabled receptor-specific pharmacological studies [1] |
NT(1-8) derives from the enzymatic processing of prepro-neurotensin, a 170-amino acid precursor protein. Proteolytic cleavage by prohormone convertases (PC1/3 and PC2) liberates the bioactive NT(1-13) peptide [5] [7]. Subsequent degradation by endopeptidases generates NT(1-8):
NT(1-8) exhibits significantly extended half-life (2-6 minutes) compared to NT(1-13) (<2 minutes) in peripheral tissues due to resistance to carboxypeptidases targeting C-terminal residues. This stability is attributed to its C-terminal arginine, which reduces susceptibility to aminopeptidases [2] [7]. Inhibition studies using phosphodiepryl 03 and Pro-Ile confirmed endopeptidase 24.16's critical role in NT(1-8) generation, as these inhibitors reduced NT(1-10) formation while increasing intact NT recovery [2].
Table 2: Proteolytic Pathways Generating NT(1-8)
Enzyme | Cleavage Site in NT(1-13) | Primary Products | Inhibitors |
---|---|---|---|
Endopeptidase 24.11 | Arg⁸-Arg⁹ | NT(1-8) + NT(9-13) | Phosphoramidon |
Endopeptidase 24.16 | Pro¹⁰-Tyr¹¹ | NT(1-10) + NT(11-13) | Phosphodiepryl 03, Pro-Ile |
Prolyl endopeptidase | Pro⁷-Arg⁸ | NT(1-7) + NT(8-13) | Not characterized |
Neurotensin receptors comprise three subtypes: NTSR1 (high-affinity GPCR), NTSR2 (low-affinity GPCR), and NTSR3 (sortilin, single transmembrane domain receptor). NT(1-13) activates all three receptors, while NT(1-8) exhibits distinct binding preferences:
Table 3: Receptor Specificity and Functional Profiles of Neurotensin Fragments
Parameter | NT(1-13) | NT(1-8) | NT(8-13) |
---|---|---|---|
NTSR1 Affinity (Kd) | 0.15-0.5 nM | >50 nM | 5-10 nM |
NTSR2 Affinity (Kd) | 5-7 nM | 50-100 nM | >500 nM |
NTSR3 Binding | Yes (high affinity) | Weak/undetectable | Yes |
Calcium Mobilization | EC₅₀ = 41.6 pM; Emax=100% | Inactive | EC₅₀ = 1-10 μM; Emax=80-100% |
Primary Signaling | Gq, MAPK, β-arrestin | Limited NTSR2 coupling | Gq-dependent pathways |
The C-terminal hexapeptide NT(8-13) retains NTSR1 agonism (EC₅₀ = 1-10 μM) but shows reduced efficacy compared to NT(1-13) [1] [4]. This highlights how proteolytic processing creates peptides with graded receptor activities: NT(1-13) as a full agonist, NT(8-13) as a partial agonist, and NT(1-8) as a potential NTSR2-preferring ligand. This differential activation allows spatial and temporal fine-tuning of neurotensinergic signaling in tissues where multiple receptors coexist.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0